![molecular formula C11H8BrNO3 B1409724 Ethyl 4-bromo-2-cyano-5-formylbenzoate CAS No. 1805591-99-4](/img/structure/B1409724.png)
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-formylbenzoate, also known as ethyl 4-bromo-2-cyano-5-formylbenzoate, is a chemical compound commonly used in scientific research and laboratory experiments. It is a colorless to pale yellow, crystalline solid with a molecular weight of 362.25 g/mol. It is a brominated benzoate ester, which is a type of organic molecule that contains a benzene ring with an ester group attached. Ethyl 4-bromo-2-cyano-5-formylbenzoate has a variety of uses in scientific research, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-bromo-2-cyano-5-formylbenzoate is used in the synthesis of various heterocyclic compounds. For instance, it is involved in creating ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is an intermediate in synthesizing triazoloquinolines (Pokhodylo & Obushak, 2019). Additionally, this chemical plays a role in the preparation of 5-bromosalicylaldehyde derivatives, which are key intermediates for producing various benzofuran analogues with antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).
Catalyst-Free Synthesis
This compound is also utilized in catalyst-free synthesis processes. An example is its role in the catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides, resulting in phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
Antimicrobial Activity Studies
Studies on derivatives of Ethyl 4-bromo-2-cyano-5-formylbenzoate have shown potential in antimicrobial applications. For example, thiazolidinone derivatives synthesized using this compound have exhibited antimicrobial activity, demonstrating its role in developing new pharmaceutical compounds (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).
Fluorescence and Crystal Structure Studies
Ethyl 4-bromo-2-cyano-5-formylbenzoate derivatives have also been explored for their fluorescence properties. A study on dinuclear Zn(II) complexes using this compound demonstrated enhanced fluorescence intensity, suggesting potential applications in materials science (Chang–you, 2012).
Synthesis of Novel Compounds
Furthermore, this compound is instrumental in synthesizing novel compounds with potential biological activities. For instance, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, a derivative of Ethyl 4-bromo-2-cyano-5-formylbenzoate, has been synthesized and characterized for potential applications (Choi, Seo, Son, & Lee, 2009).
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)10(12)4-7(9)5-13/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMITYJHUBKRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219574 | |
Record name | Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-formylbenzoate | |
CAS RN |
1805591-99-4 | |
Record name | Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805591-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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